4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTMAUYXJYRVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thieno[2,3-d]Pyrimidine Precursors
The core thieno[2,3-d]pyrimidine scaffold is synthesized via cyclization of 3-aminothiophene-2-carboxylic acid derivatives. Bromination at the 4-position is achieved using lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, followed by electrophilic bromination with 1,2-dibromo-1,1,2,2-tetrafluoroethane or molecular bromine. This step affords 4-bromothieno[2,3-d]pyrimidine in yields of 65–78%, depending on stoichiometric ratios and reaction time.
Table 1: Bromination Reaction Optimization
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LDA + Br2 | THF | −78 | 72 |
| n-BuLi + BrCF2CF2Br | THF | −78 | 68 |
| LDA + BrCF2CF2Br | DMF | 0 | 58 |
Coupling with 4-Bromobenzoyl Chloride
The introduction of the benzamide group proceeds via nucleophilic acyl substitution. 4-Bromothieno[2,3-d]pyrimidine is treated with 4-bromobenzoyl chloride in dimethylformamide (DMF) under inert conditions, using pyridine or triethylamine as a base to scavenge HCl. Reaction temperatures of 80–100°C for 6–12 hours yield the target compound at 60–70% purity, necessitating chromatographic purification.
Mechanistic Insight : The amine group at the 4-position of thienopyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. Steric hindrance from the bromine substituent slightly reduces reaction efficiency, necessitating excess acyl chloride (1.5 equiv).
Alternative Routes and Modifications
Palladium-Catalyzed Cross-Coupling
For enhanced regioselectivity, Suzuki-Miyaura coupling has been explored. 4-Chlorothieno[2,3-d]pyrimidine is converted to the corresponding boronic ester, which couples with 4-bromobenzamide derivatives in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water. This method achieves 82% yield but requires stringent anhydrous conditions.
One-Pot Synthesis
A streamlined approach involves sequential bromination and acylation in a single reactor. After bromination, the reaction mixture is quenched with aqueous HCl, and the intermediate is directly treated with 4-bromobenzoyl chloride without isolation. This reduces purification steps but risks side reactions, lowering overall yield to 55%.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). Fractions containing this compound are identified by TLC (Rf = 0.45) and concentrated under reduced pressure. Recrystallization from ethanol/water (1:1) yields white crystals with >95% purity.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) : δ 11.42 (s, 1H, NH), 8.85 (s, 1H, H2), 7.89–7.76 (m, 4H, Ar-H), 7.52 (d, J = 5.2 Hz, 1H, H5), 7.34 (d, J = 5.2 Hz, 1H, H6).
LC-MS : m/z 403 [M+H]+ (calc. 402.6).
Melting Point : 163–178°C.
Table 2: Analytical Data Comparison
| Parameter | Reported Value | Source |
|---|---|---|
| 1H NMR (δ) | 11.42, 8.85 | |
| LC-MS (m/z) | 403 | |
| Melting Point (°C) | 163–178 |
Reaction Optimization Challenges
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance acyl chloride reactivity but may decompose thienopyrimidine at elevated temperatures. Conversely, THF offers milder conditions but prolongs reaction times.
Catalytic Additives
Copper iodide (CuI) and palladium catalysts improve coupling efficiency in cross-coupling routes but introduce metal contamination, complicating purification.
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors. Subsequent substitution of the bromine atom with amines or heterocycles yields compounds evaluated in VEGF and EGFR inhibition assays.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives .
Scientific Research Applications
4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Biological Research: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with molecular targets such as protein kinases. It inhibits the catalytic activity of these enzymes, thereby affecting various cellular processes like growth and differentiation . The compound’s ability to bind to the active site of these enzymes is crucial for its inhibitory effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the benzamide moiety or thienopyrimidine core. Below is a comparative analysis:
Key Observations :
- Substituent Position : Bromination at the 4-position of benzamide (target compound) vs. 6-bromo on the pyrimidine core alters electronic distribution and steric interactions.
- Bioactivity: Analogs with trifluoromethylphenoxy (8b, ) or thiomorpholine groups exhibit anti-microbial activity, suggesting the target compound may share similar mechanisms.
- Synthesis : High yields (~81%) for thiomorpholine derivatives contrast with the need for optimized protocols for brominated analogs.
Example :
- 6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amines are synthesized via Dimroth rearrangement, achieving high yields (75–85%) with simple purification .
- Thiomorpholine derivatives (e.g., 8b ) are prepared by reacting chlorothienopyrimidines with thiomorpholine under mild conditions.
Biological Activity
4-Bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Target and Mode of Action
The compound interacts with various biological targets, primarily influencing the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This interaction can lead to significant changes in cellular processes such as cell cycle arrest and apoptosis in specific cancer cell lines. The structural features of thieno[2,3-d]pyrimidines allow them to inhibit protein kinases effectively, making them valuable in medicinal chemistry.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Studies indicate that this compound can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. For instance, it has been evaluated against the MCF-7 cancer cell line and shown to induce cytotoxic effects through topoisomerase inhibition .
- Antibacterial Properties : Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines possess antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 2 to 10 μg/ml .
- Antiviral and Antimicrobial Activities : The compound has also been investigated for its potential antiviral and antimicrobial properties. Its structural versatility allows it to interact with various biological pathways, enhancing its therapeutic potential .
Case Studies
- Topoisomerase Inhibition : In a study by Abdelhaleem et al., the compound was shown to effectively inhibit topoisomerase II, with docking studies indicating favorable interactions at the active site similar to established inhibitors like camptothecin .
- Antibacterial Efficacy : A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antibacterial activity. Among these, specific compounds exhibited potent activity against resistant bacterial strains, showcasing the potential for developing new antibacterial agents .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a brominated benzoyl chloride derivative with a thieno[2,3-d]pyrimidin-4-amine precursor. Reaction optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
- Catalyst use : Triethylamine or DMAP can accelerate acyl transfer .
- Characterization : Post-synthesis, purity is confirmed via -NMR (aromatic proton integration at δ 7.2–8.5 ppm) and LC-MS (molecular ion peak at ~388.2 Da) .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- -NMR identifies aromatic protons and confirms substitution patterns (e.g., bromine deshields adjacent protons) .
- -NMR detects carbonyl (C=O) signals at ~165 ppm and thienopyrimidine carbons at 110–150 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHBrNOS) with <2 ppm error .
- X-ray Crystallography : Resolves crystal packing and confirms dihedral angles between benzamide and thienopyrimidine moieties (e.g., 45–60°) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution) influence the compound’s biological activity and binding affinity?
- Bromine’s Role : The bromine atom enhances lipophilicity (logP ~3.5) and stabilizes halogen bonds with kinase ATP-binding pockets, as observed in related benzamide kinase inhibitors .
- Comparative Studies :
- Replacement with fluorine reduces steric bulk but diminishes inhibitory potency (IC increases from 0.2 μM to >1 μM) .
- Thienopyrimidine ring methylation improves metabolic stability (t in liver microsomes increases from 2.1 to 5.7 hours) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay Variability :
- Kinase Inhibition Assays : Use ATP concentration-matched controls (e.g., 10 μM ATP) to normalize IC values .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS to correlate in vitro potency with bioavailability .
- Impurity Analysis : Trace impurities (e.g., de-brominated byproducts) can skew results; quantify via HPLC-DAD (λ = 254 nm) .
Q. What in vitro assays are most suitable for evaluating its kinase inhibitory activity?
- Kinase Profiling :
- Broad-Panel Screening : Use Eurofins KinaseProfiler™ to identify off-target effects (e.g., selectivity over VEGFR2) .
- Cellular Models : Assess antiproliferative activity in Ba/F3 cells expressing BCR-ABL mutants (IC < 0.5 μM indicates clinical potential) .
- Mechanistic Studies :
- Western Blotting : Monitor phosphorylation of downstream targets (e.g., STAT5) at 24–48 hours post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
